molecular formula C9H6BrFN2 B1524711 8-Bromo-5-fluoroisoquinolin-3-amine CAS No. 1221974-48-6

8-Bromo-5-fluoroisoquinolin-3-amine

Cat. No. B1524711
Key on ui cas rn: 1221974-48-6
M. Wt: 241.06 g/mol
InChI Key: HUXWXPVYQOOSCC-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To a mixture of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetimidamide (1.6 g, 4.80 mmol) and dichloromethane (2 mL) was added H2SO4 (1.280 mL, 24.01 mmol). The reaction mixture was stirred at 80° C. for 16 hours, cooled to rt., diluted with EtOAc (100 mL), quenched with ice-water, and neutralized with NaHCO3 solution. The organic phase was washed with water, dried over Na2SO4, and evaporated. The residue was purified on an 80 g Thompson silica cartridge (3% to 100% EtOAc in Hexanes, 1200 mL). The desired product was obtained as a pale yellow solid (0.47 g, 1.950 mmol, 40.6% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
40.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:3]=1[CH2:4][NH:5][C:6](=[NH:14])[CH:7](OCC)OCC.ClCCl.OS(O)(=O)=O>CCOC(C)=O>[Br:1][C:2]1[CH:18]=[CH:17][C:16]([F:19])=[C:15]2[C:3]=1[CH:4]=[N:5][C:6]([NH2:14])=[CH:7]2

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(CNC(C(OCC)OCC)=N)C=C(C=C1)F
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
1.28 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on an 80 g Thompson silica cartridge (3% to 100% EtOAc in Hexanes, 1200 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C2C=C(N=CC12)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.95 mmol
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 40.6%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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